8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)8(12)11-4-10-7/h2-4H,1H3,(H,10,11,12) |
InChI Key |
HBRFTBGGYPEPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N=CNC2=O |
Origin of Product |
United States |
Biological Activities and Pharmacological Implications of 8 Methylpyrido 3,4 D Pyrimidin 4 3h One Derivatives
Enzyme Inhibition Spectrum
Research into the biological effects of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has predominantly centered on their capacity to inhibit enzymes involved in epigenetic regulation. Specifically, these compounds have demonstrated potent activity against histone lysine (B10760008) demethylases (KDMs) and have been investigated for their effects on other enzyme classes, such as Poly (ADP-ribose) Polymerase (PARP).
Histone Lysine Demethylase (KDM) Inhibition
Derivatives of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one have been identified as potent inhibitors of the Jumonji C (JmjC) domain-containing histone N-methyl lysine demethylases (KDMs). nih.gov These enzymes play a crucial role in gene expression regulation by removing methyl groups from lysine residues on histone tails. The inhibitory activity of these compounds is a key area of investigation for potential cancer therapies.
A series of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been designed to target the KDM4 subfamily of histone demethylases. These efforts have led to the development of potent dual inhibitors of both the KDM4 and KDM5 subfamilies. For instance, compound 19a has demonstrated significant inhibitory activity against KDM4A with a Ki value of 0.004 μM. The design of these inhibitors has focused on exploiting differences in the histone substrate binding sites between the KDM4 and KDM5 subfamilies to enhance affinity for KDM4 enzymes.
The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have also shown potent, equipotent activity against the KDM5 subfamily. nih.gov For example, compounds 54j and 54k are effective inhibitors of this subfamily. nih.gov The dual inhibitory action against both KDM4 and KDM5 subfamilies is a notable feature of these compounds. Compound 19a also shows potent inhibition of KDM5B with a Ki of 0.007 μM.
Inhibitory Activity of Selected 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives against KDM4 and KDM5 Subfamilies
| Compound | Target Enzyme | Ki (μM) |
| 19a | KDM4A | 0.004 |
| 19a | KDM5B | 0.007 |
This table presents the inhibitory constants (Ki) of a representative compound against members of the KDM4 and KDM5 subfamilies, illustrating the potent and dual nature of the inhibition.
The mechanism of inhibition by 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones involves binding to the Fe(II) cofactor in the active site of the KDM enzymes. nih.gov This interaction is a key feature of their inhibitory activity. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold acts as a bidentate metal chelator. A crystal structure of a related compound bound to KDM4A revealed that the pyridine (B92270) nitrogen and the pyrimidinone CONH moiety coordinate with the active site metal. nih.gov Additionally, substitutions from the C4 position of the pyrazole (B372694) moiety can extend into the histone peptide binding site, further enhancing the interaction. nih.govnih.gov
A significant advantage of the 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is their selectivity. Certain derivatives, such as 54j and 54k , have demonstrated selectivity for the KDM4 and KDM5 subfamilies over other representative KDM subfamilies, including KDM2, KDM3, and KDM6. nih.gov This selectivity is crucial for developing targeted therapies with fewer off-target effects.
Selectivity Profile of Representative 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
| Compound | KDM4/KDM5 Inhibition | Selectivity over KDM2, KDM3, KDM6 |
| 54j | Equipotent | Demonstrated |
| 54k | Equipotent | Demonstrated |
This table highlights the selectivity of lead compounds for the KDM4 and KDM5 subfamilies compared to other KDM subfamilies.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
While the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a well-established inhibitor of KDMs, there is currently a lack of significant scientific literature demonstrating the activity of 8-methyl or other 8-substituted derivatives as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP). Research in the field of PARP inhibition has largely focused on other heterocyclic systems. For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been reported as potential PARP-1 inhibitors. semanticscholar.org
Tyrosine Kinase Inhibition (e.g., PDGFr, FGFr, Src, Abl, EGFR)
While extensive research has been conducted on the broader family of pyridopyrimidines, specific data on 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one derivatives for every tyrosine kinase is not always available. However, the activity of structurally related compounds provides significant insights.
Notably, 4-(anilino)pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. One such derivative, a radiofluorinated compound termed [¹⁸F]APP-1, demonstrated strong inhibitory action against the L858R mutant of EGFR, a common mutation in non-small-cell lung carcinoma. Its inhibitory potency was weaker against the double mutant L858R/T790M, which is associated with drug resistance. nih.gov
Research on the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold has identified compounds with potent inhibitory activity against several other tyrosine kinases. For instance, one derivative showed significant inhibition against Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), EGFR, and the non-receptor tyrosine kinase c-Src. nih.gov Another derivative, PD180970, was found to be a potent inhibitor of the Bcr-Abl tyrosine kinase, which is characteristic of chronic myelogenous leukemia. nih.gov Furthermore, studies on pyrazolo[3,4-d]pyrimidines, another related scaffold, have yielded potent Src kinase inhibitors. nih.govchapman.edubioworld.com
| Compound Class | Target Kinase | Specific Derivative Example | IC₅₀ (µM) | Source(s) |
| 4-(Anilino)pyrido[3,4-d]pyrimidine | EGFR (L858R mutant) | APP-1 | Data not specified | nih.gov |
| Pyrido[2,3-d]pyrimidine | PDGFr | Compound 65 | 1.11 | nih.gov |
| Pyrido[2,3-d]pyrimidine | FGFr | Compound 65 | 0.13 | nih.gov |
| Pyrido[2,3-d]pyrimidine | EGFr | Compound 65 | 0.45 | nih.gov |
| Pyrido[2,3-d]pyrimidine | c-Src | Compound 65 | 0.22 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Src Kinase | Compound 10c | 5.1 | chapman.edu |
| Pyrazolo[3,4-d]pyrimidine | Src Kinase | Compound 6e | 5.6 | chapman.edu |
| Pyrido[2,3-d]pyrimidine | Bcr-Abl | PD180970 | 0.170 (cellular assay) | nih.gov |
Cyclin-Dependent Kinase (CDK) and AMP-activated Protein Kinase (AMPK) Inhibition
The pyrido[2,3-d]pyrimidine scaffold, an isomer of the title compound's core, has proven to be a privileged structure for developing inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are central to the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy. Palbociclib, a well-known anticancer agent, is a pyrido[2,3-d]pyrimidin-7-one derivative that selectively inhibits CDK4 and CDK6. nih.govnih.gov The introduction of a methyl group at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one core has been shown to confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases. scilit.com
| Compound Class | Target Kinase | Specific Derivative Example | Activity | Source(s) |
| Pyrido[2,3-d]pyrimidin-7-one | CDK4/Cyclin D1 | Palbociclib | Potent and selective inhibitor | nih.govnih.gov |
| Pyrido[2,3-d]pyrimidin-7-one | CDK6/Cyclin D1 | Palbociclib | Potent and selective inhibitor | nih.gov |
| 5-Methyl-pyrido[2,3-d]pyrimidin-7-one | CDK4 | Various derivatives | Highly potent and selective inhibitors | scilit.com |
No specific data was found for AMPK inhibition by this compound or its direct derivatives in the reviewed sources.
Monopolar Spindle 1 (MPS1) Kinase Inhibition
Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold have been successfully developed as highly potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase. MPS1 (also known as TTK) is a critical component of the spindle assembly checkpoint, a mechanism that ensures the proper segregation of chromosomes during cell division. As cancer cells often exhibit chromosomal instability, they are particularly reliant on MPS1 for survival, making it an attractive target for cancer therapy. nih.gov
A notable example from this class is BOS172722, which has advanced into clinical trials. This compound emerged from an optimization program that focused on improving the metabolic stability of an initial series of pyrido[3,4-d]pyrimidine inhibitors. The introduction of a methyl group at the 6-position of the pyridopyrimidine core was a key modification that enhanced stability and led to the discovery of this clinical candidate. nih.gov
| Compound Class | Target Kinase | Specific Derivative Example | Biological Context | Source(s) |
| Pyrido[3,4-d]pyrimidine | MPS1 (TTK) | BOS172722 | Clinical candidate, potent and selective inhibitor | nih.gov |
| Pyrido[3,4-d]pyrimidine | MPS1 (TTK) | General series | Highly potent and selective inhibitors | nih.gov |
Mitogen-Activated Protein Kinase (MEK) Inhibition (as demonstrated by related pyrido[2,3-d]pyrimidine analogs)
While direct MEK inhibition by this compound derivatives is not prominently documented, the structurally related pyrido[2,3-d]pyrimidine scaffold has yielded potent inhibitors of this kinase. MEK, also known as mitogen-activated protein kinase kinase, is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.
TAK-733 is a pyrido[2,3-d]pyrimidine derivative that acts as a potent and selective allosteric inhibitor of MEK. It has demonstrated broad activity in melanoma cell lines and has been investigated in clinical studies for advanced metastatic melanoma and other solid tumors. nih.gov
| Compound Class | Target Kinase | Specific Derivative Example | Activity | Source(s) |
| Pyrido[2,3-d]pyrimidine | MEK | TAK-733 | Potent and selective allosteric inhibitor | nih.gov |
Receptor Modulation and Antagonism
Beyond kinase inhibition, derivatives of the pyrido[3,4-d]pyrimidine core have been investigated for their ability to modulate the activity of important cell surface receptors.
P2X7 Receptor Antagonism
A series of substituted 5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones has been developed as potent antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory responses. Antagonists of this receptor are being explored for their potential in treating neuroinflammatory and neuropsychiatric disorders.
One compound from this series, designated as compound 20, demonstrated high potency at both human and rat P2X7 receptors and showed significant brain penetration. In preclinical models, it achieved over 80% receptor occupancy after oral administration and had a plasma EC₅₀ of 8 ng/mL, highlighting its potential as a therapeutic agent. chapman.edu
| Compound Class | Target Receptor | Specific Derivative Example | Activity | Source(s) |
| 5,6-Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanone | P2X7 Receptor | Compound 20 | Potent antagonist with high CNS penetration | chapman.edu |
Angiotensin II (AII) Receptor Antagonism (for structurally related compounds)
Structurally related pyrido[2,3-d]pyrimidines have been synthesized and evaluated as antagonists of the Angiotensin II (AII) receptor. The AII receptor plays a crucial role in regulating blood pressure, and its antagonists are widely used as antihypertensive drugs.
A series of these compounds, featuring a biphenylyltetrazole pharmacophore, were found to be potent antagonists of the AT₁ subtype of the AII receptor. One of the most effective compounds in this series was 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one (also known as Tasosartan). This compound was highly potent in receptor binding assays and effectively blocked the pressor response to AII in animal models of hypertension. bioworld.comresearchgate.net
| Compound Class | Target Receptor | Specific Derivative Example | Activity | Source(s) |
| Pyrido[2,3-d]pyrimidine | Angiotensin II (AT₁) | Tasosartan | Potent and efficacious antagonist | bioworld.comresearchgate.net |
Antimicrobial and Antifungal Efficacy
Derivatives of the broader pyridopyrimidine class have demonstrated notable antimicrobial and antifungal properties. While specific studies focusing exclusively on this compound derivatives are limited, research on related structures provides valuable insights into their potential efficacy. For instance, various pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. These compounds are often tested against Gram-positive and Gram-negative bacteria, with their effectiveness measured by the minimum inhibitory concentration (MIC). Similarly, their antifungal activity is assessed against various fungal strains. jocpr.comeurjchem.com The structural similarities suggest that 8-methyl substituted pyrido[3,4-d]pyrimidine-4(3H)-ones could also exhibit significant antimicrobial and antifungal actions, warranting further investigation to isolate and characterize their specific spectrum of activity.
| Antimicrobial and Antifungal Potential of Pyridopyrimidine Derivatives |
| General Activity: |
| Certain pyrido[2,3-d]pyrimidine derivatives have been tested against both Gram-positive and Gram-negative bacteria. jocpr.com |
| Antifungal activity has been observed in various pyrido[2,3-d]pyrimidine derivatives against several fungal strains. jocpr.comeurjchem.com |
| Data Availability: |
| Specific MIC values for this compound derivatives are not readily available in the reviewed literature. |
Antineoplastic Activity and Cellular Mechanisms
The quest for novel anticancer agents has led to the extensive investigation of pyridopyrimidine scaffolds. The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, in particular, have been identified as a promising class of compounds with potent antineoplastic properties. nih.govacs.orgasu.edunih.gov
While specific cytotoxic data for this compound derivatives against the human lung carcinoma cell line (A-549) and the human liver cancer cell line (HepG-2) is not extensively detailed in the available literature, studies on closely related 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have shown significant activity. For example, a series of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their inhibitory effects on various enzymes implicated in cancer, suggesting potential cytotoxic activity. nih.govacs.orgasu.edunih.gov Other studies on different pyridopyrimidine isomers have demonstrated dose-dependent cytotoxic effects against both A-549 and HepG-2 cell lines, with IC50 values indicating potent anticancer activity. researchgate.netrsc.org
| In Vitro Cytotoxicity of Related Pyridopyrimidine Derivatives |
| Cell Line |
| A-549 (Lung Carcinoma) |
| HepG-2 (Hepatocellular Carcinoma) |
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones |
The anticancer effects of pyridopyrimidine derivatives are often linked to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). Studies on pyrido[2,3-d]pyrimidine derivatives have shown that these compounds can arrest the cell cycle at various phases, thereby preventing cancer cell replication. rsc.org Furthermore, these compounds have been observed to trigger apoptosis through intrinsic and extrinsic pathways. For instance, some derivatives have been shown to significantly activate apoptotic processes in cancer cells, leading to a substantial increase in cell death compared to untreated cells. rsc.orgembopress.org While the precise mechanisms for this compound are yet to be fully elucidated, the existing data on related compounds strongly suggests a similar mode of action.
Several oncogenic signaling pathways are crucial for cancer cell survival and proliferation, with the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways being among the most critical. Pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of key kinases within these pathways. For example, certain pyrido[4,3-d]pyrimidines have been developed as kinase inhibitors that can disrupt these signaling cascades. nih.gov The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been specifically utilized to develop potent inhibitors of histone lysine demethylases (KDMs), which are enzymes that play a role in the epigenetic regulation of gene expression and are linked to cancer development. nih.govacs.orgasu.edunih.gov By inhibiting such targets, these compounds can effectively modulate oncogenic pathways and impede tumor growth.
Anti-inflammatory Response Modulation
Chronic inflammation is a known driver of various diseases, including cancer. Pyrimidine (B1678525) derivatives have been recognized for their anti-inflammatory properties, often exerting their effects by inhibiting key inflammatory mediators. Research into various classes of pyridopyrimidines has highlighted their potential to modulate inflammatory responses. jocpr.com Although specific studies on the anti-inflammatory activity of this compound derivatives are not widely available, the general anti-inflammatory potential of the broader pyridopyrimidine family suggests that these compounds could also be effective in modulating inflammatory pathways.
Diverse Pharmacological Actions of Pyrido[3,4-d]pyrimidine Analogs
The versatility of the pyrido[3,4-d]pyrimidine core has led to the discovery of a wide array of pharmacological activities beyond those already discussed. Analogs of this scaffold have been explored for various therapeutic applications, demonstrating the broad potential of this chemical class. jocpr.com
Structure Activity Relationship Sar Studies of 8 Methylpyrido 3,4 D Pyrimidin 4 3h One and Its Analogs
Identification of Essential Structural Features for Biological Potency
The pyrido[3,4-d]pyrimidine (B3350098) core is a foundational element for the biological activity of this class of compounds. Its specific arrangement of nitrogen atoms allows for crucial interactions with biological targets. For instance, in the context of histone lysine (B10760008) demethylase (KDM) inhibition, the pyridine (B92270) nitrogen at position 7 and the pyrimidinone CONH moiety are key for coordinating with the active site metal ion (Fe(II)) and interacting with amino acid residues like K206 and Y132. acs.org The N1 atom of the scaffold is also positioned to interact with the side chain of K241, further anchoring the inhibitor in the active site. acs.org
Derivatives of the broader pyridopyrimidine class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, highlighting the versatility of this core structure. ontosight.ai The specific biological activity is highly dependent on the nature and position of various substituents attached to this central scaffold. ontosight.ai
Impact of Substitution at the 8-Position on Target Affinity and Selectivity
The C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been a primary focus for modification to enhance target affinity and selectivity. Research has shown that introducing substituents at this position can significantly impact the compound's inhibitory potential against various enzymes.
The introduction of heterocyclic rings, particularly pyrazole (B372694) and imidazole (B134444), at the C8 position has proven to be a successful strategy in developing potent inhibitors. For example, 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs) by binding to the Fe(II) in the active site. nih.gov The pyrazole moiety, introduced via a Suzuki cross-coupling reaction with the corresponding 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one intermediate, is a key feature for this activity. acs.org
The substitution on the pyrazole ring itself is also critical. For instance, substitution at the C4 position of the pyrazole allows the molecule to access the histone peptide substrate binding site, leading to enhanced inhibitory activity. nih.gov
In the case of KDM inhibitors, the incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker attached to the C4 position of the C8-pyrazole moiety has led to derivatives with equipotent activity against both KDM4 and KDM5 subfamilies. nih.gov This constrained linker helps to orient the phenyl group into a specific region of the active site, optimizing interactions and improving potency. The conformation of these linkers is often stabilized by intramolecular interactions, such as π–π stacking, which can result in a folded, U-shaped motif. researchgate.net
| Compound | C8-Substitution | Linker | Biological Target | Key Finding |
|---|---|---|---|---|
| 54j | 1H-Pyrazol-3-yl | 4-Phenylpiperidine | KDM4/KDM5 | Equipotent inhibition of KDM4 and KDM5 subfamilies. nih.gov |
| 54k | 1H-Pyrazol-3-yl | 4-Phenylpiperidine | KDM4/KDM5 | Demonstrated cellular permeability and inhibition of H3K9Me3 and H3K4Me3 demethylation. nih.gov |
Modulation of Activity via Substituents at Other Ring Positions (e.g., C6, C2, C4)
A significant challenge in the development of pyrido[3,4-d]pyrimidine-based inhibitors has been their rapid metabolism in human liver microsomes (HLM). nih.govacs.org A key breakthrough in overcoming this issue was the discovery that introducing a methyl group at the C6 position of the pyridopyrimidine core significantly improves metabolic stability. nih.govacs.org
Metabolite identification studies have suggested that the 6-methyl group suppresses metabolism at a distant part of the molecule, likely by sterically hindering the preferred orientation for recognition by cytochrome P450 enzymes. nih.govacs.org This strategic modification has been instrumental in the development of clinical candidates, such as the MPS1 inhibitor BOS172722. nih.gov The presence of the 6-methyl group was also found to enhance selectivity against certain kinases, like CDK2, by inducing a clash with the gatekeeper residue. acs.org
| Compound | C6-Substitution | Effect on HLM Stability | Target | Reference |
|---|---|---|---|---|
| Unsubstituted Analog | -H | Rapid turnover | MPS1 | nih.govacs.org |
| 6-Methyl Analog | -CH3 | Significantly improved | MPS1 | nih.govacs.org |
Substitutions at the C2 and C4 positions of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have been explored to further refine the pharmacological profile of these compounds. The introduction of aniline (B41778) and thiazole (B1198619) moieties at these positions can influence both potency and metabolic stability.
Research on C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones revealed that these compounds are susceptible to metabolism by aldehyde oxidase (AO), with the C2-position being the primary site of oxidation. nih.govresearchgate.net To address this metabolic liability, C2-substituted derivatives were synthesized. It was found that blocking this position with a substituent, such as a methyl group, effectively prevents AO-mediated metabolism. nih.govresearchgate.net
The introduction of various substituents at the C4 position has been investigated to explore new biological activities. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer potential, with some analogs showing selective activity against breast and renal cancer cell lines. nih.gov Similarly, the introduction of thiazole-containing side chains has been explored in the broader context of pyridopyrimidinone chemistry to develop new cytotoxic agents. nih.gov
Conformational Analysis and its Correlation with Receptor Binding
The biological activity of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives is intrinsically linked to their three-dimensional conformation, which dictates how they fit into the active site of their target enzymes. Structure-based design and crystallographic studies have been instrumental in elucidating the binding mode of these inhibitors, particularly with Jumonji C (JmjC) domain-containing histone N-methyl lysine demethylases (KDMs).
Research has shown that the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold acts as a bidentate chelator of the active site Fe(II) cofactor, which is essential for the catalytic activity of these enzymes. The binding is mediated through specific atoms in the core structure. Crystal structures of analogs in complex with KDM4A reveal that the pyridine nitrogen (at position 7) and the keto oxygen of the pyrimidinone ring coordinate with the Fe(II) ion.
Furthermore, the conformation of the scaffold allows for critical hydrogen bonding interactions with key amino acid residues within the enzyme's active site. The CONH moiety of the pyrimidinone ring, for instance, forms hydrogen bonds with residues such as Lys206 and Tyr132 in KDM4A. Additionally, the nitrogen atom at position 1 (N1) of the pyridopyrimidinone core is positioned to interact with the side chain of Lys241.
The conformation of substituents at the C8 position also plays a crucial role. Studies on analogs with a C8-(1H-pyrazol-3-yl) group have shown that further substitution from the C4 position of this pyrazole moiety can extend into the histone peptide substrate binding site, allowing for additional interactions and influencing potency. However, excessive conformational flexibility in these substituents can be detrimental to activity. For example, a C8-substituted analog with a flexible linker showed multiple ligand conformations in the KDM4A-bound structure, suggesting that no single binding mode was favored, which is consistent with the multiple degrees of freedom in the ligand's conformation. Conversely, the incorporation of a conformationally constrained 4-phenylpiperidine linker can lead to derivatives with potent activity. These findings underscore the direct correlation between the compound's conformation, its ability to engage in specific metal chelation and hydrogen bonding, and its ultimate inhibitory effect on the receptor.
Selectivity Mapping Across Multiple Biological Targets
The pyrido[3,4-d]pyrimidine scaffold has proven to be a versatile template, with modifications to its substitution pattern leading to potent and selective inhibitors for different biological targets. The primary focus of many studies has been on the JmjC histone lysine demethylases (KDMs), but the scaffold has also been explored for other enzyme families.
Within the KDM family, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one analogs have demonstrated notable selectivity. These compounds often show equipotent activity against the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone demethylases. However, they exhibit significant selectivity over other subfamilies, including KDM2, KDM3, and KDM6. This selectivity is attributed to exploiting residue differences in the histone substrate binding sites between the different KDM subfamilies. For example, a C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one series was specifically designed to target residues V313 and E169 in KDM4A to improve affinity for the KDM4-subfamily over the KDM5-subfamily enzymes.
Computational Approaches in the Research of 8 Methylpyrido 3,4 D Pyrimidin 4 3h One
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold, docking studies have been crucial in elucidating their mechanism of action at an atomic level.
Research on pyrido[3,4-d]pyrimidine-based inhibitors targeting Monopolar spindle 1 (Mps1) kinase, a key regulator of cell division, has demonstrated the power of this approach. nih.govmdpi.com Docking simulations revealed that the pyrido[3,4-d]pyrimidine backbone establishes significant hydrophobic interactions within the hinge region of the Mps1 active site. nih.gov Specifically, the pyrimidine (B1678525) ring of the compounds is predicted to form a hydrogen bond with the amino acid residue Gly605, which is considered a critical interaction for inhibitory activity. nih.gov
Further analysis of the binding modes showed that different substituents on the core structure could form additional hydrogen bonds; for instance, imidazole (B134444) and triazole groups at the R5 position were able to interact with Val529 of Mps1. nih.gov In the context of histone lysine (B10760008) demethylase (KDM) inhibitors, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold itself plays a direct role in interacting with the enzyme's active site. It achieves bidentate coordination with the active site Fe(II) ion via the pyridine (B92270) nitrogen at position 7 and the pyrimidinone carbonyl group. acs.org
| Target Protein | Interacting Residues | Type of Interaction |
| Mps1 Kinase | Gly605, K529 | Hydrogen Bonding nih.govmdpi.com |
| I531, V539, M602, C604, N606, I607, L654, I663, P673 | Hydrophobic/van der Waals nih.govmdpi.com | |
| KDM4A | K206, Y132 | Hydrogen Bonding acs.org |
| Fe(II) ion | Metal Coordination acs.orgnih.gov |
In Silico Prediction of Biological Activity and Target Engagement
In silico methods are widely used to predict the biological activities of novel compounds before their synthesis, saving significant time and resources. The 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold and its analogues have been computationally evaluated for various therapeutic targets, primarily as kinase inhibitors. nih.gov
Computational studies on pyrido[3,4-d]pyrimidine derivatives have successfully predicted their potent inhibitory activity against Mps1/TTK, a dual-specificity protein kinase. mdpi.comnih.gov These predictions are based on calculating the binding free energies of the compounds within the Mps1 active site. The calculated energies often show a strong correlation with experimentally determined IC₅₀ values, validating the predictive power of the computational models. mdpi.com Beyond Mps1, this scaffold has been associated with the inhibition of other key biological targets, including matrix metalloproteinase-13 and histone lysine demethylases, activities often first suggested by in silico screening. nih.gov
Following initial docking and energy calculations, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often performed to assess the druglikeness of newly designed compounds, helping to prioritize candidates with more favorable pharmacokinetic profiles for synthesis. nih.govresearchgate.net
Structure-Based Drug Design (SBDD) and Virtual Screening Applications
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. The development of potent inhibitors based on the this compound scaffold has been significantly guided by SBDD principles. acs.orgnih.gov
A notable example is the optimization of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as inhibitors of KDM4 and KDM5 histone lysine demethylases. acs.orgnih.gov Initial screening identified a parent compound whose crystal structure, when bound to the KDM4A enzyme, was resolved. This structural information provided a roadmap for chemical modifications. By observing how the initial ligand fit into the active site, researchers were able to hypothesize that derivatization at the C8 position of the scaffold could lead to improved interactions, including bidentate metal coordination and better access to the histone peptide binding site. acs.org This SBDD-guided approach led to the synthesis of a series of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which were confirmed to be potent KDM inhibitors. acs.orgnih.gov
This iterative process of obtaining crystal structures, analyzing ligand-receptor interactions, designing new compounds computationally, and then synthesizing and testing them is a hallmark of modern SBDD.
Theoretical Studies on Electronic Properties and Molecular Orbitals
Theoretical studies that delve into the electronic properties of a molecule can provide a deeper understanding of its reactivity and interaction capabilities. For complex scaffolds like this compound, methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to analyze the energetics of ligand-receptor binding in detail.
In the study of pyrido[3,4-d]pyrimidine inhibitors targeting Mps1, MM/GBSA calculations were performed to dissect the binding free energy into its constituent parts. nih.govmdpi.com The results of these theoretical calculations indicated that van der Waals interactions and nonpolar solvation energies were the primary driving forces for the favorable binding of these inhibitors to the Mps1 active site. nih.govmdpi.com Such analysis helps to explain why hydrophobic interactions with residues like I531, V539, and L654 are critical for potent inhibition. nih.gov These computational insights into the energetic contributions of different types of interactions are invaluable for guiding the rational design of next-generation inhibitors.
Pharmacophore Modeling and Lead Optimization through Computational Methods
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This computational approach is instrumental in lead optimization.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
Future research will likely focus on developing more efficient and versatile synthetic routes to the 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one scaffold and its analogs. While current methods, such as the thermal cyclocondensation of aminonicotinic acid derivatives, have proven effective, there is a need for strategies that allow for greater molecular diversity and improved accessibility. nih.govrsc.org
Key areas for exploration include:
Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability, facilitating more rapid production of the core structure and its intermediates.
Photoredox Catalysis: Utilizing visible-light-mediated reactions could open new pathways for functionalization, allowing for the introduction of novel substituents under mild conditions that are not accessible through traditional thermal methods.
Diversity-Oriented Synthesis: Developing synthetic schemes that allow for the rapid generation of a wide array of derivatives from a common intermediate is crucial. Strategies employing palladium-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr) have already shown promise in creating libraries of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs. nih.gov Future work could expand upon these methods to explore other positions of the heterocyclic core.
Development of More Potent and Highly Selective Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
A primary focus of ongoing research is the rational design of derivatives with enhanced potency and selectivity for specific biological targets. The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been successfully utilized to develop potent inhibitors of JmjC histone N-methyl lysine (B10760008) demethylases (KDMs), particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. acs.orgnih.gov
Structure-based design has been instrumental in this area. For instance, optimization of an initial hit led to the discovery of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones. acs.orgnih.gov These compounds chelate the active site Fe(II) ion, a key interaction for inhibitory activity. acs.org Further modification by introducing a conformationally constrained 4-phenylpiperidine (B165713) linker at the C4 position of the pyrazole (B372694) moiety yielded derivatives with equipotent activity against KDM4 and KDM5 subfamilies and excellent selectivity over other KDM subfamilies. nih.gov
Future efforts should concentrate on:
Fine-Tuning Structure-Activity Relationships (SAR): Systematically modifying substituents on the pyridopyrimidinone core and its appended groups to maximize target engagement and minimize off-target effects.
Targeting Drug Resistance: The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has been used to develop inhibitors targeting mutant forms of kinases like EGFRT790M. nih.gov A similar approach could be applied to the pyrido[3,4-d]pyrimidine (B3350098) series to overcome acquired resistance in cancer therapy.
| Compound | Target | IC₅₀ (nM) | Cellular Activity | Reference |
| 54j | KDM4A/C/D, KDM5B | 13-39 | Cell permeable | nih.gov |
| 54k | KDM4A/C/D, KDM5B | 13-41 | Inhibits H3K9Me3 and H3K4Me3 demethylation | nih.gov |
| BOS172722 | Mps1 Kinase | - | High biological activity | nih.govmdpi.com |
| Tarloxotinib | Pan-HER Kinase | - | Hypoxia-activated prodrug | nih.govmdpi.com |
Advanced Mechanistic Investigations of Biological Actions
A deeper understanding of how these compounds interact with their biological targets at a molecular level is critical for rational drug design. While the binding mode of some derivatives, such as the KDM inhibitors, has been elucidated through X-ray crystallography, further studies are needed for other targets. acs.org
For example, derivatives of the related pyrido[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint. nih.govmdpi.com Computational studies have revealed that the pyrido[3,4-d]pyrimidine backbone establishes strong hydrophobic interactions within the kinase hinge region. mdpi.com Specific residues like G605 and K529 were identified as forming crucial hydrogen bonds that enhance inhibitor binding. mdpi.com
Future research should employ advanced techniques such as:
Cryo-Electron Microscopy (Cryo-EM): To solve high-resolution structures of inhibitor-target complexes that are difficult to crystallize.
Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to precisely quantify binding kinetics and thermodynamics.
Chemical Proteomics: To identify the full spectrum of protein interactions for a given compound within a cellular context, helping to understand both on-target and potential off-target effects.
Identification of Undiscovered Biological Targets and Therapeutic Applications
The fused pyrimidine (B1678525) scaffold is known for a broad spectrum of biological activities, suggesting that this compound derivatives may have therapeutic potential beyond their currently identified targets. nih.gov Pyrido[3,4-d]pyrimidines have been primarily associated with kinase inhibition, including targeting the HER family and Mps1. nih.govmdpi.commdpi.comjocpr.com
Future screening efforts could uncover novel applications:
Phenotypic Screening: Employing high-content imaging and other cell-based assays to screen compound libraries against various disease models (e.g., neurodegeneration, inflammation, infectious diseases) without a preconceived target.
Target Deconvolution: Once a compound shows interesting activity in a phenotypic screen, advanced techniques like thermal proteome profiling or activity-based protein profiling can be used to identify its molecular target(s).
Repurposing: Investigating existing potent and selective derivatives against new targets. For example, given the role of KDMs in various pathologies, selective KDM inhibitors from this class could be explored for applications beyond cancer.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), represents a significant frontier in the development of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. These technologies can accelerate the drug discovery process by predicting compound properties and generating novel molecular structures.
Computational studies have already been used to probe the binding modes of this scaffold with targets like Mps1 kinase, employing molecular docking and molecular dynamics simulations to understand key interactions and guide the design of new, more potent inhibitors. mdpi.com
Future applications of AI/ML in this area include:
Predictive Modeling: Developing ML models to predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing for the prioritization of synthetic efforts.
De Novo Design: Using generative AI models to design entirely new molecules based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold that are optimized for binding to a specific target and possess favorable drug-like properties.
Synthetic Route Prediction: Employing AI to predict and optimize synthetic pathways, making the production of complex derivatives more efficient and cost-effective.
Q & A
Q. What is the optimal synthetic route for preparing 8-methylpyrido[3,4-d]pyrimidin-4(3H)-one, and how can yield be maximized?
Methodology : The compound is synthesized via a palladium-catalyzed coupling reaction. Key steps include:
- Reacting 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one with trimethylboroxin under microwave-assisted conditions (90°C, 6 hours) using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in DME solvent .
- Purification via flash chromatography (e.g., Biotage Isolera system with ethyl acetate/hexane gradients) yields ~59% pure product.
Yield Optimization : - Ensure anhydrous conditions to prevent side reactions.
- Optimize catalyst loading (typically 5-10 mol%) and microwave irradiation time.
- Monitor reaction progress with TLC or LC-MS to minimize over-reaction.
Q. How are structural and purity validations performed for this compound derivatives?
Analytical Workflow :
- LC-MS/HRMS : Confirm molecular weight and purity (e.g., Method J: ESI, m/z 266 [M+H]⁺; HRMS accuracy within 0.6 ppm) .
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or MeOH-d₄). For example, methyl groups resonate at δ ~2.5 ppm, while pyrimidinone protons appear downfield (δ 8.5-9.5 ppm) .
- Elemental Analysis : Validate stoichiometry (C, H, N content within ±0.4% of theoretical values).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Troubleshooting :
- Scenario : Extra peaks in ¹H NMR may arise from residual solvents, tautomers, or impurities.
- Solutions :
- Repeat purification using SCX ion-exchange cartridges or recrystallization .
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Compare data with analogs (e.g., 8-((dimethylamino)methyl) derivatives show predictable shifts in aromatic regions) .
Q. What strategies improve low yields in multi-step syntheses of substituted derivatives?
Case Study :
- Problem : Synthesis of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde (Compound 43) yields only 14% .
- Solutions :
- Replace SeO₂ (toxic, low efficiency) with alternative oxidizing agents (e.g., IBX or TEMPO/NaClO).
- Optimize solvent polarity (e.g., switch from 1,4-dioxane to DMF for better solubility).
- Use Design of Experiments (DoE) to test temperature, stoichiometry, and catalyst combinations.
Q. How are structure-activity relationships (SAR) evaluated for pyrido[3,4-d]pyrimidin-4(3H)-one derivatives?
Methodology :
- Library Design : Synthesize analogs with varied substituents (e.g., 8-((4-phenylpiperazin-1-yl)methyl) or 8-fluorophenyl groups) .
- Biological Assays :
- Screen for kinase inhibition (e.g., EGFR or HER2) using fluorescence polarization assays.
- Evaluate cytotoxicity in cancer cell lines (IC₅₀ values) and compare with clinical candidates (e.g., gefitinib analogs) .
- Computational Modeling : Dock compounds into ATP-binding pockets using Schrödinger Suite or AutoDock to predict binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
